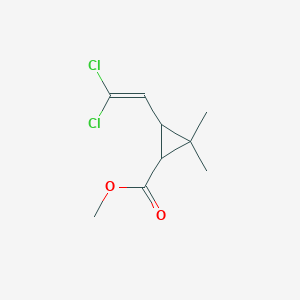

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Übersicht

Beschreibung

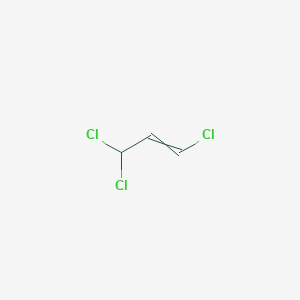

“Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate” is an organochlorine compound . It is functionally related to a cyclopropanecarboxylic acid .

Synthesis Analysis

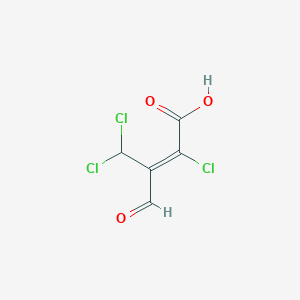

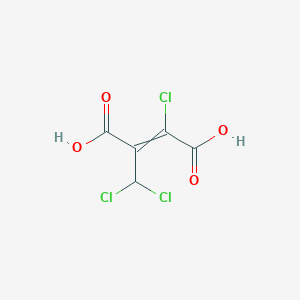

The synthesis of isomeric 3-(2,2-dichlorovinyl)-2-hydroxymethyl-2-methylcyclopropanecarboxylic acids and other permethrin metabolites has been reported . The compound is a known environmental transformation product of Cyfluthrin, Zeta-cypermethrin, and Beta-cypermethrin .Molecular Structure Analysis

The molecular structure of this compound is related to cyclopropanecarboxylic acid . It has the same structure as Permethrine .Chemical Reactions Analysis

This compound is a known environmental transformation product of Cyfluthrin . It is also a known environmental transformation product of Zeta-cypermethrin and Beta-cypermethrin .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H10Cl2O2 . Its molecular weight is 209.07 g/mol .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Hydrolysis

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate can be hydrolyzed using microwave technology to produce DV-chrysanthemic acid. This method offers advantages such as time efficiency and higher yields compared to traditional methods, as demonstrated by Guo Wen-long (2006) (Guo, 2006).

Synthesis of Labelled Compounds

This compound has been used in the synthesis of carbon-14 labelled compounds for metabolic studies. Nakatsuka et al. (1977) detailed the synthesis process and achieved stereospecific labeling (Nakatsuka et al., 1977).

Insecticidal Properties

Esters of this compound with appropriate alcohols have shown to be more effective insecticides than their counterparts, as studied by Burt et al. (1974). Their research highlights the insecticidal potential of various isomers of the compound (Burt et al., 1974).

Metabolite Monitoring

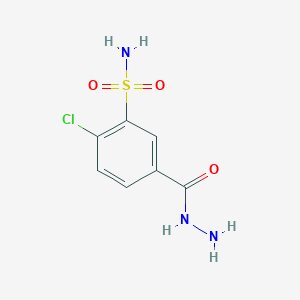

Arrebola et al. (1999) developed a method for monitoring metabolites of synthetic pyrethroids, including derivatives of this compound, in human urine. This research is significant for assessing exposure to synthetic pyrethroids (Arrebola et al., 1999).

Stereochemistry in Synthesis

The synthesis and stereochemical aspects of this compound have been explored, with Kondo et al. (1980) focusing on producing specific isomers through modified synthesis methods (Kondo et al., 1980).

Pyrethroid Synthesis

The compound has been used in the synthesis of pyrethroids with phosphonyl moiety, showing significant acaricidal activities, as researched by Lu Sheng (2004) (Sheng, 2004).

Excretion and Metabolism Studies

Studies by Akhtar et al. (1987) on the excretion, distribution, and depletion of radiolabelled isomers of the compound in laying hens provided insights into its metabolism and potential residue concerns in poultry products (Akhtar et al., 1987).

Wirkmechanismus

Target of Action

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, also known as dichlorvos, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase , an enzyme associated with the nervous systems of insects .

Mode of Action

Dichlorvos inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synapses, causing overstimulation of the nervous system . There is also evidence suggesting that dichlorvos may damage the DNA of insects .

Biochemical Pathways

The inhibition of acetylcholinesterase disrupts the normal functioning of the nervous system in insects. This disruption affects various biochemical pathways, leading to paralysis and eventually death of the insect .

Pharmacokinetics

It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

The result of dichlorvos action is the effective control of household pests, public health pests, and insects affecting stored products . Its toxicity extends well beyond insects, making it a subject of environmental concern .

Action Environment

The efficacy and stability of dichlorvos can be influenced by various environmental factors. For instance, its widespread use and discharge into the environment have led to its prevalence in urban waterways . Furthermore, dichlorvos is toxic to non-target organisms, including fishes and bees , raising concerns about its environmental impact.

Safety and Hazards

The compound is an organophosphate, predominantly used in domestic insect control in developing countries . Acute and prolonged exposure may lead to death, genotoxic, neurological, reproductive, carcinogenic, immunological, hepatic, renal, respiratory, metabolic, dermal, and other systemic effects . Its toxicity is due to the ability of the compound to inhibit acetyl cholinesterase at cholinergic junction of the nervous system .

Eigenschaften

IUPAC Name |

methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOOIMSFFIUFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0028113 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61898-95-1, 59897-93-7, 59897-94-8 | |

| Record name | Permethrinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61898-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

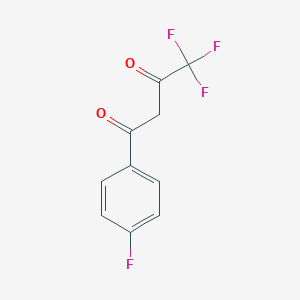

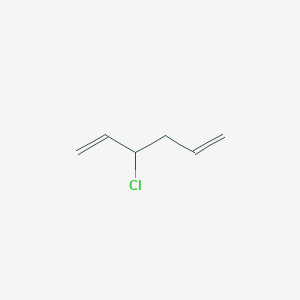

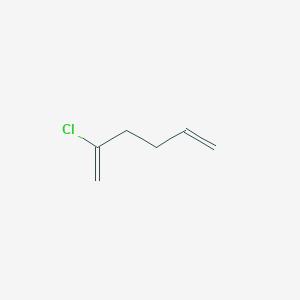

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method to synthesize Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate?

A1: While the provided abstracts don't detail the complete synthesis of this compound, one study focuses on its synthesis from Methyl 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropanecarboxylate. [] The research utilized a uniform design methodology to optimize reaction conditions and developed a mathematical model to understand the synthesis process. [] Further details on the specific reagents and reaction steps would require examining the full research paper.

Q2: How can this compound be converted to DV-chrysanthemic acid, and what are the advantages of using microwave technology for this process?

A2: this compound can be hydrolyzed to DV-chrysanthemic acid using sodium hydroxide solution. [] Utilizing microwave technology for this hydrolysis offers significant advantages over traditional methods. Researchers achieved a 99.6% yield of DV-chrysanthemic acid using microwave irradiation at 100 W and 90°C for 10 minutes. [] This method resulted in a 30-fold reduction in reaction time, a 24.6% increase in yield, and significant reductions in the required amounts of anhydrous ethanol (60%) and sodium hydroxide (17%) compared to conventional heating. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.